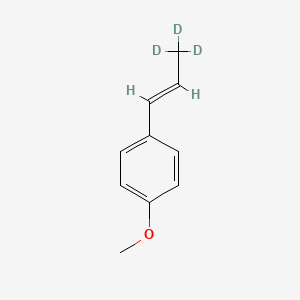
Trans-Anethole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Anethole-d3 is a deuterated form of trans-anethole, a principal aromatic component found in essential oils of star anise and fennel. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecular structure. The deuterium labeling makes this compound particularly useful in various scientific research applications, including studies on metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trans-Anethole-d3 can be synthesized through the deuteration of trans-anethole. The process typically involves the catalytic hydrogenation of trans-anethole in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-Anethole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anisaldehyde and anisic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroanethole using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anisaldehyde, Anisic acid.
Reduction: Dihydroanethole.
Substitution: Brominated anethole derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-Anethole-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of anethole in biological systems.
Medicine: Investigated for its potential hepatoprotective and anti-inflammatory properties.
Industry: Utilized in the development of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
Trans-Anethole-d3 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Modulates the activity of phase I and phase II enzymes, reducing oxidative stress and protecting against cellular damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Hepatoprotective Activity: Enhances the expression of antioxidant enzymes and reduces the levels of liver enzymes indicative of hepatic damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-Anethole: The non-deuterated form of Trans-Anethole-d3, commonly found in essential oils.
Anisaldehyde: An oxidation product of trans-anethole, used in perfumery and flavoring.
Anisic Acid: Another oxidation product, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
151.22 g/mol |
IUPAC-Name |
1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3 |
InChI-Schlüssel |
RUVINXPYWBROJD-VGIDZVCYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


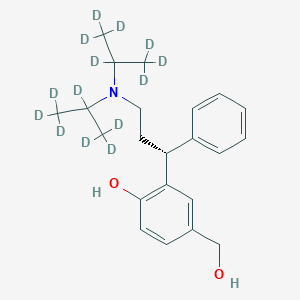

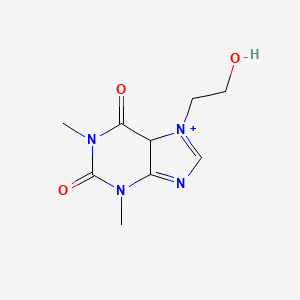
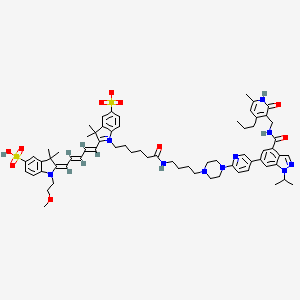
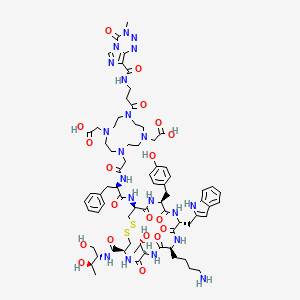

![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)

![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
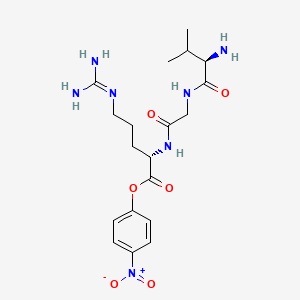
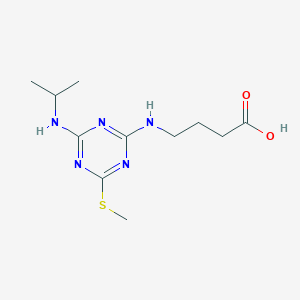
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)

